molecular formula C14H15BrO3 B1444302 (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate CAS No. 791594-14-4

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate

Cat. No.: B1444302
CAS No.: 791594-14-4
M. Wt: 311.17 g/mol
InChI Key: XKJACWYQAFNKQK-VXGBXAGGSA-N
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Description

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate is a chemical compound with the molecular formula C14H15BrO3 and a molecular weight of 311.18 g/mol . It is a solid at room temperature and is known for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorobenzoyl)cyclopentanecarboxylate
  • Methyl 2-(4-fluorobenzoyl)cyclopentanecarboxylate
  • Methyl 2-(4-iodobenzoyl)cyclopentanecarboxylate

Uniqueness

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJACWYQAFNKQK-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729681
Record name Methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791594-14-4
Record name Methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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